

Application Notes and Protocols for Sulfo-Cy7 Amine Protein Labeling

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Compound of Interest

Compound Name: Sulfo-Cy7 amine

Cat. No.: B15552790

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These application notes provide a detailed protocol for the covalent labeling of proteins with **Sulfo-Cy7 amine**, a near-infrared (NIR) fluorescent dye. This method is particularly useful for proteins where primary amine labeling (e.g., at lysine residues) is undesirable, for instance, if it compromises the protein's active site. Instead, this protocol targets carboxyl groups on aspartic and glutamic acid residues, offering an alternative and specific conjugation strategy. The use of a water-soluble carbodiimide, 1-ethyl-3-(3-(dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysulfosuccinimide (Sulfo-NHS), facilitates the formation of a stable amide bond between the protein's carboxyl groups and the amine group of the Sulfo-Cy7 dye.

Introduction

Sulfo-Cy7 is a bright and photostable fluorescent dye that emits in the near-infrared spectrum, making it ideal for applications requiring deep tissue penetration and minimal background autofluorescence, such as in vivo imaging and flow cytometry.[1] Labeling proteins with Sulfo-Cy7 allows for sensitive and specific tracking and quantification in various biological assays. The sulfonated nature of the dye enhances its water solubility, which is advantageous for labeling sensitive proteins that may be prone to denaturation.[2]

This protocol details a two-step carbodiimide-mediated labeling procedure. First, the carboxyl groups on the protein are activated with EDC and Sulfo-NHS to form a semi-stable Sulfo-NHS ester. This is followed by the reaction of the activated protein with the amine-functionalized Sulfo-Cy7 dye. This two-step approach minimizes the risk of protein-protein crosslinking.[1][3]

Quantitative Data Summary

The following tables provide a summary of the spectral properties of Sulfo-Cy7 and the recommended reaction conditions for protein labeling.

Table 1: Spectral Properties of Sulfo-Cy7

Property	Value
Excitation Maximum (λ_{ex})	~750 nm
Emission Maximum (λ_{em})	~773 nm
Molar Extinction Coefficient	~240,600 M ⁻¹ cm ⁻¹
Solubility	Water, DMSO, DMF

Table 2: Recommended Reagent Concentrations and Molar Ratios for Protein Labeling

Reagent	Recommended Concentration/Ratio	Purpose
Protein	1-10 mg/mL	Substrate for labeling
EDC	2-10 mM (10-50 fold molar excess over protein)	Activates carboxyl groups on the protein
Sulfo-NHS	5-10 mM (2-5 fold molar excess over EDC)	Stabilizes the activated carboxyl groups, forming an amine-reactive intermediate
Sulfo-Cy7 amine	10-20 fold molar excess over protein	Amine-containing fluorophore for conjugation
Quenching Reagent	10-50 mM (e.g., Hydroxylamine, Tris, or Glycine)	Terminates the reaction by reacting with unreacted Sulfo-NHS esters

Table 3: Recommended Buffers and pH for the Two-Step Labeling Protocol

Step	Buffer	pH Range	Rationale
Activation Step	MES (2-(N-morpholino)ethanesulfonic acid) Buffer	4.7 - 6.0	Optimal pH for EDC-mediated activation of carboxyl groups
Coupling Step	Phosphate-Buffered Saline (PBS) or Bicarbonate Buffer	7.2 - 8.5	Optimal pH for the reaction between the Sulfo-NHS ester and the primary amine of the dye
Purification/Storage	Phosphate-Buffered Saline (PBS)	7.2 - 7.4	Common buffer for protein stability and storage

Experimental Protocols

This section provides a detailed two-step protocol for labeling proteins with **Sulfo-Cy7 amine**.

Materials and Reagents:

- Protein to be labeled (in an amine-free buffer)
- **Sulfo-Cy7 amine**
- EDC (1-ethyl-3-(3-(dimethylaminopropyl)carbodiimide hydrochloride))
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
- Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5
- Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Desalting spin column (e.g., Sephadex G-25)

- Microcentrifuge tubes
- Spectrophotometer

Protocol:

Step 1: Preparation of Reagents

- Protein Preparation:
 - Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer like PBS. If the protein solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., glycine, BSA), they must be removed by dialysis or buffer exchange into PBS.
- **Sulfo-Cy7 Amine** Stock Solution:
 - Prepare a 10 mM stock solution of **Sulfo-Cy7 amine** in anhydrous DMSO. This solution should be prepared fresh.
- EDC and Sulfo-NHS Solutions:
 - Immediately before use, prepare a 100 mM stock solution of EDC in Activation Buffer.
 - Immediately before use, prepare a 100 mM stock solution of Sulfo-NHS in Activation Buffer.
 - Note: EDC is moisture-sensitive and should be handled quickly.

Step 2: Activation of Protein Carboxyl Groups

- Buffer exchange the protein into the Activation Buffer (0.1 M MES, pH 6.0).
- Add the freshly prepared EDC solution to the protein solution to a final concentration of 2-10 mM.
- Immediately add the freshly prepared Sulfo-NHS solution to a final concentration of 5-10 mM.
- Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

Step 3: Coupling of **Sulfo-Cy7 Amine** to the Activated Protein

- Immediately after the activation step, remove the excess EDC and Sulfo-NHS and exchange the buffer to the Coupling Buffer (PBS, pH 7.2-7.5) using a desalting spin column.
- Add the **Sulfo-Cy7 amine** stock solution to the activated protein solution. A 10- to 20-fold molar excess of the dye over the protein is recommended as a starting point.
- Incubate the reaction for 1-2 hours at room temperature, protected from light, with gentle mixing.

Step 4: Quenching the Reaction

- (Optional but recommended) Add the Quenching Buffer to a final concentration of 10-50 mM to stop the reaction.
- Incubate for 15-30 minutes at room temperature.

Step 5: Purification of the Labeled Protein

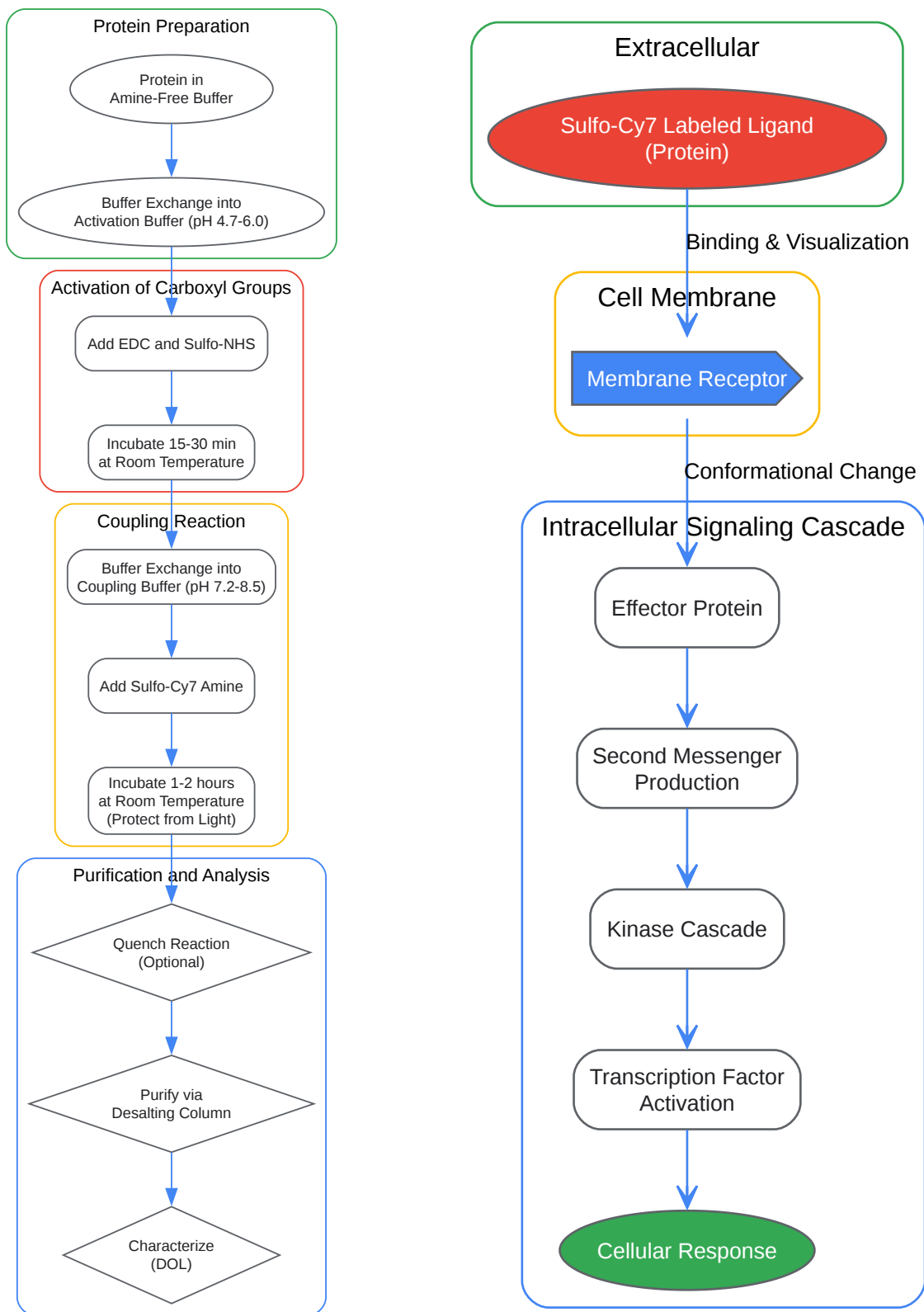
- Remove the unreacted **Sulfo-Cy7 amine** and other small molecules by passing the reaction mixture through a desalting spin column pre-equilibrated with PBS (pH 7.2-7.4).
- Collect the eluate containing the Sulfo-Cy7 labeled protein.

Step 6: Characterization of the Labeled Protein

- Determine the Degree of Labeling (DOL):
 - Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum of Sulfo-Cy7 (~750 nm, A₇₅₀).
 - Calculate the protein concentration and the dye concentration using the Beer-Lambert law ($A = \epsilon cl$). A correction factor for the dye's absorbance at 280 nm may be necessary.
 - The DOL is the molar ratio of the dye to the protein.

Visualizations

The following diagrams illustrate the experimental workflow and a potential application in a signaling pathway.



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